1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
説明
特性
IUPAC Name |
1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)13-1-3-14(4-2-13)22-16(25)23-15-9-21-24(11-15)10-12-5-7-26-8-6-12/h1-4,9,11-12H,5-8,10H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPMEFKCZUTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazole ring, a tetrahydro-pyran moiety, and a trifluoromethyl phenyl group, which are crucial for its biological activity.
Inhibition of Enzymatic Activity
Research indicates that compounds with a pyrazole core can inhibit specific enzymes critical for bacterial survival. For example, studies have shown that pyrazole derivatives can effectively inhibit MurB enzyme activity in Mycobacterium tuberculosis (Mtb), which is essential for cell wall biosynthesis. The interaction between the carbonyl group of the pyrazole and amino acid residues in the enzyme's active site has been established through molecular docking studies .
Antimicrobial Efficacy
The compound has demonstrated significant antimicrobial activity against various strains of bacteria, including multidrug-resistant Mtb. The minimum inhibitory concentration (MIC) values reported for related pyrazole derivatives range from 0.5 μM to 5 μM, indicating potent bactericidal properties .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| Pyrazole Derivative A | <0.5 | Mycobacterium tuberculosis |
| Pyrazole Derivative B | 5.08 ± 0.4 | Multidrug-resistant Mtb |
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance:
- Substitution at N1 : The presence of electronegative groups (e.g., -CF3) enhances antimicrobial potency.
- C4 Carbonyl Group : Essential for binding interactions with target enzymes.
- Aryl Substituents : Bulky groups improve hydrophobic interactions with the active site.
These findings suggest that careful design of substituents can optimize the efficacy of pyrazole-based compounds against bacterial targets .
Case Study 1: Anti-Tuberculosis Activity
In a study published in MDPI, a series of pyrazole derivatives were synthesized and evaluated for their anti-tuberculosis activity. Compound A exhibited an IC50 value of 7.7 μM against Mtb, demonstrating the potential for further development as an anti-tuberculosis agent. The study emphasized the importance of hydrophobic interactions in enhancing bioactivity .
Case Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of pyrazole derivatives in animal models infected with Mtb. The results indicated that certain derivatives significantly reduced bacterial load in lung tissues, supporting their potential as therapeutic agents .
類似化合物との比較
Comparison with Similar Compounds
The compound is compared to structurally analogous urea derivatives with variations in substituents, heterocyclic cores, and biological activities. Key comparisons include:
Key Findings :
Structural Flexibility vs. Rigidity :
- The target compound’s pyrazole core offers conformational flexibility compared to thiazole (11d) or pyrazine () analogs. This flexibility may influence target binding kinetics.
- The THP group (target compound) introduces a saturated heterocycle, contrasting with aromatic substituents in SI98 (4-methoxyphenyl) or GLPG2938 (ethoxy-pyridyl). This difference may improve metabolic stability.
Substituent Effects: The 4-(trifluoromethyl)phenyl group is shared with 11d and SI98, suggesting a role in enhancing binding through hydrophobic and electronic interactions.
Pyrazole-urea derivatives in target AuroraA/STK1 kinases, suggesting possible anticancer applications.
Synthetic Feasibility :
- Yields for urea derivatives (e.g., 85–89% in and ) indicate robust synthetic routes, likely via isocyanate coupling to amines. The target compound’s synthesis may follow similar protocols.
Q & A
Q. What are the recommended synthetic routes for preparing this urea derivative, and how can reaction conditions be optimized?
- Methodological Answer : The pyrazole core can be synthesized via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, hydrazine hydrate in glacial acetic acid under reflux (6–8 hours) is a common method for pyrazole ring formation . The tetrahydropyran (THP) substituent can be introduced via alkylation using (tetrahydro-2H-pyran-4-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The urea linkage is typically formed by reacting an isocyanate (e.g., 4-(trifluoromethyl)phenyl isocyanate) with the pyrazole-amine intermediate. Optimization using Design of Experiments (DoE) can enhance yield and purity, particularly for scaling reactions in flow chemistry systems .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard for unambiguous structural confirmation, particularly for verifying the stereochemistry of the THP group and urea connectivity .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments, such as the trifluoromethyl (CF₃) group (δ ~110–120 ppm in ¹⁹F NMR) and pyrazole/THP protons .
- High-resolution mass spectrometry (HRMS) confirms the molecular formula.
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Initial screening should focus on target identification using assays relevant to urea derivatives, such as:
- TNF-α modulation : ELISA-based detection of TNF-α secretion in macrophage cell lines (e.g., RAW 264.7) .
- Kinase inhibition profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular cytotoxicity : MTT or resazurin assays in normal (e.g., HEK293) and cancer cell lines.
Advanced Research Questions
Q. How does the tetrahydropyran (THP) substituent influence physicochemical properties and target binding?
- Methodological Answer :
- Lipophilicity : The THP group increases logP values, enhancing membrane permeability (measured via shake-flask or chromatographic methods).
- Conformational analysis : Molecular dynamics (MD) simulations (e.g., GROMACS) reveal how THP restricts rotational freedom, potentially improving binding pocket complementarity .
- SAR studies : Compare analogs with THP vs. cyclohexyl or piperidine substituents to assess impact on potency and selectivity .
Q. What strategies address synthetic challenges, such as regioselectivity in pyrazole functionalization?
- Methodological Answer :
- Directed metallation : Use of directing groups (e.g., -OMe or -NHBoc) on the pyrazole ring to control functionalization at the 4-position.
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group introduction, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating .
- Protecting groups : Temporary protection of the urea moiety (e.g., with Boc) during THP alkylation to prevent side reactions.
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in TNF-α or kinase active sites. Validate with MD simulations to assess stability .
- QSAR modeling : Train models on urea derivatives with experimental IC₅₀ data to predict activity against novel targets.
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity changes due to CF₃ or THP modifications.
Q. What are the key considerations for in vivo pharmacokinetic (PK) studies of this compound?
- Methodological Answer :
- Metabolic stability : Assess hepatic microsomal clearance (human/mouse) to identify susceptibility to cytochrome P450 enzymes.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment.
- Bioavailability : Compare oral vs. intravenous administration in rodent models, with LC-MS/MS quantification of plasma concentrations.
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported biological activities of similar urea derivatives?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Structural verification : Confirm compound purity (>95% by HPLC) and identity (via NMR/X-ray) to rule out batch variability .
- Meta-analysis : Use public databases (e.g., ChEMBL) to compare bioactivity data across studies and identify outliers.
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